REACTION_SMILES
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[CH2:44]([C:45]([CH3:46])=[O:47])[CH3:48].[CH3:25][CH2:26][N:27]([CH2:28][CH3:29])[CH2:30][CH3:31].[CH3:32][CH:33]([CH:34]([O:35][CH:36]1[CH2:37][CH2:38][NH:39][CH2:40][CH2:41]1)[CH3:42])[OH:43].[Cl:3][CH2:4][CH2:5][CH2:6][N:7]1[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]2[S:14][c:15]2[cH:16][cH:17][c:18]([C:21]([F:22])([F:23])[F:24])[cH:19][c:20]21.[I-:2].[Na+:1]>>[CH2:4]([CH2:5][CH2:6][N:7]1[c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]2[S:14][c:15]2[cH:16][cH:17][c:18]([C:21]([F:22])([F:23])[F:24])[cH:19][c:20]21)[N:39]1[CH2:38][CH2:37][CH:36]([O:35][CH:34]([CH:33]([CH3:32])[OH:43])[CH3:42])[CH2:41][CH2:40]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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CC(O)C(C)OC1CCNCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(O)C(C)OC1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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FC(F)(F)c1ccc2c(c1)N(CCCCl)c1ccccc1S2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(O)C(C)OC1CCN(CCCN2c3ccccc3Sc3ccc(C(F)(F)F)cc32)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |